1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate
Overview
Description
Synthesis Analysis
The asymmetric synthesis of 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate involves several key steps, including diastereoselective reduction and efficient isomerization processes. For instance, an efficient and practical asymmetric synthesis method was developed, which includes diastereoselective reduction of a chiral enaminoester with TFA–NaBH4 and isomerization under basic conditions to achieve high enantiomeric purity (H. Jona et al., 2009). Moreover, several synthetic approaches have been optimized for large-scale operations, indicating the compound's significance in industrial applications.
Molecular Structure Analysis
The molecular structure of this compound and its intermediates has been extensively studied using various spectroscopic methods, including MS, 1H NMR, and X-ray diffraction. These studies reveal detailed insights into the compound's stereochemistry and crystal structure, providing a foundation for understanding its reactivity and properties. For example, the crystal and molecular structure of related compounds have been reported, highlighting typical bond lengths and angles characteristic of piperazine-carboxylate structures (C. Mamat et al., 2012).
Scientific Research Applications
Synthesis of Nociceptin Antagonists : An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate was developed. This compound serves as a useful intermediate for the synthesis of nociceptin antagonists, which are of interest for their potential therapeutic effects on pain, addiction, and other conditions (Jona et al., 2009).
Key Intermediate in Synthesis of Vandetanib : The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of certain types of cancer (Wang et al., 2015).
Synthesis of Biological Active Alkaloids : The enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester are used to prepare biologically active alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine in a stereoselective way. These alkaloids have various biological activities and potential therapeutic applications (Passarella et al., 2005).
Synthesis of Piperidine-based Molecules for Drug Development : 1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate and related structures are involved in the synthesis of various small molecules that might be used in the development of new drugs. For example, a p38 MAP kinase inhibitor which is potentially useful for the treatment of rheumatoid arthritis and psoriasis was synthesized using related methodologies (Chung et al., 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the piperidine ring in the compound adopts a chair conformation, which could influence its interaction with potential targets .
Pharmacokinetics
The compound’s pharmacokinetic profile, including its bioavailability, could be influenced by its molecular structure and physicochemical properties .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl piperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJFJDVCVNWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446512 | |
Record name | 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
167423-93-0 | |
Record name | 1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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